3-glycidoxypropyltrimethoxysilane

Catalog No.
S8009223
CAS No.
233765-90-7
M.F
C9H20O5Si
M. Wt
236.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-glycidoxypropyltrimethoxysilane

CAS Number

233765-90-7

Product Name

3-glycidoxypropyltrimethoxysilane

IUPAC Name

trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane

Molecular Formula

C9H20O5Si

Molecular Weight

236.34 g/mol

InChI

InChI=1S/C9H20O5Si/c1-10-15(11-2,12-3)6-4-5-13-7-9-8-14-9/h9H,4-8H2,1-3H3

InChI Key

BPSIOYPQMFLKFR-UHFFFAOYSA-N

SMILES

CO[Si](CCCOCC1CO1)(OC)OC

Canonical SMILES

CO[Si](CCCOCC1CO1)(OC)OC

Molecular Structure and Properties

GPS is a bifunctional molecule, meaning it has two functional groups with distinct chemical properties [].

  • Trimethoxysilyl group (Si(OCH3)3): This group readily reacts with hydroxyl (OH) groups on surfaces like glass and metal oxides, forming strong covalent bonds [, ].
  • Glycidyl epoxy group (CH2-CH(O)-CH2-O-): This epoxy ring is highly reactive with various functional groups like amines, alcohols, and thiols, allowing for further chemical modifications [].

These properties make GPS a versatile tool for surface modification and creating new materials.

Surface Modification

A key application of GPS is in surface modification, where it acts as a coupling agent to improve adhesion between dissimilar materials [, ]. For example, GPS can be used to:

  • Enhance adhesion between polymer composites and glass fibers for stronger composites [].
  • Improve the bonding of organic coatings to metal surfaces, leading to more durable coatings [].

Synthesis of Hybrid Materials

Researchers utilize GPS to create hybrid organic-inorganic materials by combining its organic epoxy group with inorganic materials like silica []. These materials possess properties of both organic and inorganic components, finding applications in areas like:

  • Encapsulation and immobilization of enzymes for biocatalysis [].
  • Development of novel materials for drug delivery [].

3-Glycidoxypropyltrimethoxysilane is a bifunctional organosilane compound characterized by its unique structure, which includes three methoxy groups and an epoxy group. Its molecular formula is C9H20O5Si, and it has a molecular weight of 236.34 g/mol. This compound is typically presented as a clear, light straw-colored liquid and is known for its high reactivity, particularly in aqueous environments. The epoxy group allows it to form strong covalent bonds with various substrates, making it an effective coupling agent in numerous applications, especially in the field of materials science and engineering .

  • Hydrolysis: In the presence of water, the methoxy groups can hydrolyze to form silanol groups. This reaction is crucial for the compound's functionality as it facilitates bonding with hydroxylated surfaces such as glass or minerals .
  • Condensation: Following hydrolysis, silanol groups can condense to form siloxane bonds (Si-O-Si), leading to the formation of polysiloxanes. This process is essential for creating crosslinked networks in polymer matrices .
  • Epoxide Opening: The epoxy group can react with nucleophiles such as amines, alcohols, and thiols. This reactivity allows for the incorporation of 3-glycidoxypropyltrimethoxysilane into various polymer systems, enhancing their mechanical properties and adhesion characteristics .

While primarily utilized in industrial applications, 3-glycidoxypropyltrimethoxysilane has shown some biological activity. Studies indicate that it can be used to functionalize surfaces for biocompatibility, particularly in biomedical applications such as tissue engineering and drug delivery systems. The reactivity of the epoxy group allows for the immobilization of biomolecules, which can enhance cell adhesion and proliferation on modified surfaces .

Several methods are employed to synthesize 3-glycidoxypropyltrimethoxysilane:

  • Direct Synthesis: The compound can be synthesized through the reaction of glycidol with trimethoxysilane under controlled conditions. This method typically involves heating and the presence of catalysts to facilitate the reaction .
  • Sol-Gel Process: Another approach involves using sol-gel chemistry, where 3-glycidoxypropyltrimethoxysilane is hydrolyzed in a solution to form a silica network. This method allows for the incorporation of various additives and can tailor the properties of the resulting material .

3-Glycidoxypropyltrimethoxysilane finds extensive use across multiple industries:

  • Adhesives and Sealants: It serves as a coupling agent that enhances adhesion between organic polymers and inorganic substrates, improving the performance of adhesives and sealants .
  • Coatings: The compound is employed in protective coatings to improve durability and resistance to environmental factors such as moisture and chemicals .
  • Composite Materials: In composite manufacturing, it enhances the interfacial bonding between glass fibers and resin matrices, thereby improving mechanical properties like tensile strength and flexural modulus .
  • Biomedical

Research has focused on understanding how 3-glycidoxypropyltrimethoxysilane interacts with various substrates under different conditions. For instance:

  • Surface Characterization: Studies have shown that films formed from this silane exhibit unique surface properties that can be tailored through varying application methods (e.g., dip-coating vs. spray-coating) .
  • Reactivity in Aqueous Media: Investigations into its behavior in aqueous environments reveal that its reactivity can be influenced by pH levels, which affects both hydrolysis rates and subsequent condensation reactions .

Several compounds share similarities with 3-glycidoxypropyltrimethoxysilane, particularly in their structure or function as coupling agents:

Compound NameStructure FeaturesUnique Characteristics
3-AminopropyltriethoxysilaneAmino functional groupExcellent adhesion promoter for organic substrates
VinyltriethoxysilaneVinyl functional groupPrimarily used for polymer modification
PhenyltriethoxysilanePhenyl functional groupEnhances thermal stability in polymer systems
3-MercaptopropyltrimethoxysilaneThiol functional groupUseful for bonding with metals due to thiol reactivity
(Trimethylsiloxy)terminated silanesSiloxy groupsProvides flexibility and improved weather resistance

3-Glycidoxypropyltrimethoxysilane is unique due to its dual functionality—combining both epoxy and silane characteristics—which allows it to serve effectively as a coupling agent while also contributing to chemical reactivity in various applications .

Physical Description

Liquid; Liquid, Other Solid
Liquid; [eChemPortal: SIDSUNEP] Clear colorless liquid; [MSDSonline]

Hydrogen Bond Acceptor Count

5

Exact Mass

236.10800027 g/mol

Monoisotopic Mass

236.10800027 g/mol

Heavy Atom Count

15

UNII

5K9X9X899R

Related CAS

56325-93-0

Vapor Pressure

0.002 [mmHg]

General Manufacturing Information

Adhesive Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Fabricated Metal Product Manufacturing
Machinery Manufacturing
Paint and Coating Manufacturing
Plastics Material and Resin Manufacturing
Plastics Product Manufacturing
Primary Metal Manufacturing
Rubber Product Manufacturing
Synthetic Rubber Manufacturing
Textiles, apparel, and leather manufacturing
Transportation Equipment Manufacturing
Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Modify: 2023-11-23

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